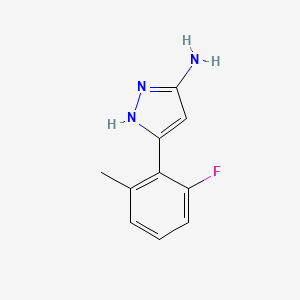
5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C10H10FN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluoro-6-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-6-methylphenyl)-2-pyrimidinamine
- 2-Fluoro-6-methylphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
Uniqueness
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like many pyrazole derivatives, exhibits potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for developing new pharmacological agents.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2-fluoro-6-methylphenyl group. This specific substitution pattern may enhance its biological activity by influencing its binding affinity to various biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine and methyl substitution at position 5 | Potentially different binding affinities compared to other derivatives |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies indicate that compounds similar to this compound exhibit significant antiproliferative effects on liver cancer (HepG2) and cervical cancer (HeLa) cells, with IC50 values in the low micromolar range (0.08–12.07 mM) .
Case Study:
In vitro tests demonstrated that this compound could arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, which is critical for cancer cell division .
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has shown effectiveness in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in various assays .
Mechanism:
The anti-inflammatory mechanism may involve inhibition of specific kinases involved in inflammatory signaling pathways, such as p38 MAPK .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins. These studies suggest that the compound may bind effectively to the colchicine site on tubulin, which is crucial for its anticancer activity .
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
WZSIFJBUOSGPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















